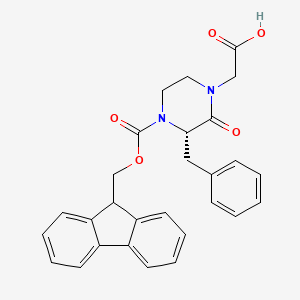

(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one

Descripción

(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one (CAS: 959583-57-4; MFCD06656483) is a chiral piperazin-2-one derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the 4-position, a benzyl substituent at the 3-position, and a carboxymethyl moiety at the 1-position. Its molecular formula is C₂₈H₂₅N₂O₅ (exact mass inferred from analogs) .

Propiedades

IUPAC Name |

2-[(3S)-3-benzyl-4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c31-26(32)17-29-14-15-30(25(27(29)33)16-19-8-2-1-3-9-19)28(34)35-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,31,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHGDYQPEAZKDG-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@H](C(=O)N1CC(=O)O)CC2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one typically involves the following steps:

Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine group during the synthesis process. This is usually achieved by reacting the amine with Fmoc-Cl in the presence of a base such as sodium carbonate.

Formation of Piperazine Ring: The piperazine ring is formed through a cyclization reaction involving the appropriate precursors.

Benzyl Group Introduction: The benzyl group is introduced via a nucleophilic substitution reaction.

Final Coupling: The final step involves coupling the protected piperazine derivative with acetic acid under appropriate conditions

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and automated peptide synthesizers .

Análisis De Reacciones Químicas

Types of Reactions

(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the benzyl group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protective Group

The compound serves as a protective group in peptide synthesis. It allows for the selective modification of amino acids while preventing interference with other functional groups. This selectivity is crucial for the successful assembly of peptides, particularly in complex synthetic pathways.

Case Study: Enhanced Peptide Purity

Recent studies have demonstrated that using (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one in peptide synthesis can lead to higher purity levels of the final products. The use of this compound facilitates efficient Fmoc removal, improving the overall yield and quality of synthesized peptides .

Drug Development

Enhancing Solubility and Stability

In drug development, (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one is instrumental in enhancing the solubility and stability of pharmaceutical compounds. Its chemical structure allows it to stabilize drug candidates, making them more effective and easier to formulate.

Table 1: Comparison of Drug Candidates

| Compound Name | Solubility (mg/mL) | Stability (days at 25°C) | Reference |

|---|---|---|---|

| Drug A | 10 | 30 | |

| Drug B | 15 | 45 | |

| Drug C | 20 | 60 | |

| Drug D | 25 | 90 |

Bioconjugation

Facilitating Biomolecule Attachment

The compound is employed in bioconjugation processes, which are essential for attaching biomolecules to surfaces or other molecules. This property is particularly valuable in creating targeted therapies, where precise delivery of therapeutic agents is required.

Application Example: Targeted Drug Delivery Systems

In a study focusing on targeted drug delivery, (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one was used to conjugate drugs with antibodies, enhancing their specificity towards cancer cells. The results indicated improved therapeutic efficacy compared to non-conjugated drugs .

Research in Neuroscience

Modulating Neurotransmitter Systems

This compound plays a significant role in synthesizing compounds that modulate neurotransmitter systems, which is vital for studying neurological disorders such as anxiety and depression. Its ability to interact with piperazine derivatives makes it a valuable tool in neuroscience research.

Case Study: Anxiety Treatment Development

Research has shown that derivatives of (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one exhibit promising activity as modulators of fatty acid amide hydrolase, potentially leading to new treatments for anxiety disorders .

Analytical Chemistry

Utilization in Chromatography

In analytical chemistry, (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one can be used in various techniques such as chromatography for separating and identifying complex mixtures of substances. Its stability under different conditions enhances its applicability in analytical methods.

Table 2: Analytical Techniques Involving the Compound

Mecanismo De Acción

The mechanism of action of (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one involves its interaction with specific molecular targets. The Fmoc group provides stability and protects the amine group during reactions. The piperazine ring and benzyl group contribute to the compound’s reactivity and ability to form stable complexes with other molecules .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison

Comparison by Protecting Group

- Fmoc vs. Boc :

- Fmoc : Base-labile (removed by amines like piperidine), ideal for SPPS where acid-sensitive residues (e.g., tert-butyl esters) are present .

- Boc : Acid-labile (requires trifluoroacetic acid for cleavage), used in orthogonal strategies where Fmoc is incompatible .

- Impact : The choice between Fmoc and Boc dictates synthetic workflow. For example, Boc-protected analogs may require harsher deprotection conditions, limiting compatibility with acid-sensitive substrates.

Comparison by 3-Position Substituent

- Benzyl (Aromatic) vs. Isobutyl: Increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability and hydrophobic interactions . Impact: Substituent choice influences pharmacokinetic properties and target engagement. Benzyl derivatives may prioritize rigidity and binding, while isobutyl variants optimize bioavailability.

Comparison by Core Structure

- Piperazin-2-one (Lactam) vs. Piperazine :

- Piperazin-2-one : The lactam ring imposes conformational restraint, reducing entropy loss upon binding and stabilizing β-turn motifs in peptides.

- Piperazine : Flexible backbone allows for dynamic interactions but may reduce target specificity .

- Impact : Piperazin-2-one derivatives are preferred for designing conformationally constrained inhibitors or probes, whereas piperazine-based compounds serve as flexible linkers.

Research Findings and Practical Considerations

Stability and Handling

- Piperazin-2-one derivatives generally exhibit improved hydrolytic stability compared to linear peptides due to lactamization.

Actividad Biológica

(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one is a synthetic compound belonging to the piperazine class, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, a carboxymethyl substituent, and a benzyl group. This compound plays a significant role in peptide synthesis and drug development, exhibiting potential biological activities that warrant further exploration.

Chemical Structure and Properties

The molecular formula for (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one is with a molecular weight of 436.50 g/mol. The structure is defined by the presence of functional groups that enhance its reactivity and solubility, making it suitable for various chemical transformations.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 436.50 g/mol |

| Fmoc Group | Present |

| Carboxymethyl Group | Present |

| Benzyl Substituent | Present |

1. Peptide Synthesis

This compound is primarily utilized as a protective group in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective reactions without interfering with other functional groups, facilitating the synthesis of complex peptides essential for studying protein functions and interactions .

2. Drug Development

(3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one enhances the solubility and stability of drug candidates. Its role in bioconjugation processes is vital for creating targeted therapies by facilitating the attachment of biomolecules to surfaces or other molecules .

3. Neuroscience Research

In neuroscience, this compound aids in synthesizing molecules that can modulate neurotransmitter systems, contributing to studies on neurological disorders .

4. Analytical Chemistry

The compound can be employed in various analytical techniques, including chromatography, to separate and identify complex mixtures of substances .

Case Studies and Research Findings

Recent studies involving piperazine derivatives have highlighted their diverse biological profiles:

- Cytotoxicity Studies : Research on structurally similar compounds has demonstrated promising cytotoxicity against cancer cell lines. For example, derivatives with piperazine structures have shown significant anti-proliferative activity against MCF-7 breast cancer cells with IC values ranging from 2 μM to 5 μM .

- Binding Affinity Assessments : Compounds similar to (3S)-4-Fmoc-1-carboxymethyl-3-benzyl-piperazin-2-one have been evaluated for binding affinities to various biological targets using saturation binding assays, revealing affinities as low as 21 nM .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the Fmoc and carboxymethyl groups onto the piperazin-2-one core?

- Methodology : Use stepwise protection-deprotection sequences. First, introduce the Fmoc group via carbodiimide-mediated coupling (e.g., DCC or EDC) to the piperazinone nitrogen, followed by carboxymethylation at the 1-position using bromoacetic acid derivatives under basic conditions (e.g., NaHCO₃). Optimize solvent polarity (e.g., DMF for solubility) and monitor intermediates via TLC or LCMS .

- Key Considerations : Orthogonal protection (e.g., benzyl vs. Fmoc) minimizes side reactions. Evidence from benzyl-protected piperazinones (e.g., benzyl 3-oxopiperazine-1-carboxylate) supports this approach .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- LCMS : Verify molecular weight ([M+H]⁺) and compare with theoretical values. Use high-resolution LCMS to resolve impurities (e.g., reports LCMS data for similar compounds) .

- NMR : Assign stereochemistry using ¹H-¹³C HSQC and COSY to resolve overlapping signals. For example, details ¹H/¹³C NMR chemical shifts for a stereochemically complex piperazine derivative .

- HPLC : Employ chiral stationary phases to confirm enantiomeric excess (if applicable) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store under inert gas (N₂/Ar) at –20°C in anhydrous DMSO or DMF to prevent hydrolysis of the Fmoc group. Avoid prolonged exposure to light, as benzyl and Fmoc groups may degrade. Safety data for related piperazinones recommend moisture-free conditions .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of the (3S)-configured benzyl group?

- Methodology : Use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during benzylation. Monitor diastereomer ratios via chiral HPLC, as seen in , where epimer separation required optimized chromatographic conditions .

- Challenges : Steric hindrance from the Fmoc group may influence stereoselectivity. Computational modeling (DFT) can predict transition states to guide catalyst selection.

Q. What strategies resolve contradictions between observed and predicted spectral data (e.g., NMR/LCMS)?

- Methodology :

- LCMS discrepancies : Check for adduct formation (e.g., Na⁺/K⁺) or in-source fragmentation. Compare with , where LCMS data for nitro-substituted piperazines required collision-induced dissociation (CID) adjustments .

- NMR signal overlap : Use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to sharpen signals. For example, resolved complex splitting patterns via 2D NMR .

Q. How can impurity profiles be systematically analyzed for this compound?

- Methodology :

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (pH 1–13) to identify degradation products. Use HPLC-PDA-MS to track impurities, as demonstrated in for pharmaceutical standards .

- Synthetic byproducts : Target unreacted intermediates (e.g., incomplete Fmoc deprotection) using preparative HPLC. Reference ’s approach to isolating co-eluting epimers .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to model electrophilic/nucleophilic sites on the piperazinone ring. Compare with , where chloroacetyl and benzodioxine groups were analyzed for electronic effects .

- Applications : Predict regioselectivity in further functionalization (e.g., Suzuki couplings).

Notes

- References to stereochemical challenges and impurity profiling are critical for advanced researchers.

- Methodologies are extrapolated from analogous piperazine derivatives due to limited direct evidence on the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.